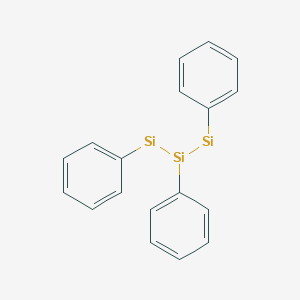
CID 10980161
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tranexamic Acid . Tranexamic acid is a synthetic derivative of the amino acid lysine and is primarily used as an antifibrinolytic agent. It is widely utilized to treat or prevent excessive blood loss in various medical conditions, including major trauma, postpartum bleeding, surgery, tooth removal, nosebleeds, and heavy menstruation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tranexamic acid is synthesized through the chemical modification of lysine. The primary synthetic route involves the following steps:
Aminomethylation: Lysine undergoes aminomethylation to form 4-(aminomethyl)cyclohexanecarboxylic acid.
Cyclization: The aminomethylated product is then cyclized to form the cyclohexane ring structure.
Purification: The final product is purified through crystallization or other purification techniques to obtain tranexamic acid in its pure form.
Industrial Production Methods
Industrial production of tranexamic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lysine are subjected to aminomethylation and cyclization reactions under controlled conditions.
Optimization: Reaction conditions such as temperature, pressure, and pH are optimized to maximize yield and purity.
Purification and Quality Control: The final product undergoes rigorous purification and quality control processes to ensure it meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
Tranexamic acid undergoes various chemical reactions, including:
Oxidation: Tranexamic acid can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert tranexamic acid into its reduced forms.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms of tranexamic acid, and substituted derivatives with modified functional groups.
Applications De Recherche Scientifique
Tranexamic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Tranexamic acid is studied for its effects on cellular processes and its role in inhibiting fibrinolysis.
Medicine: It is extensively used in clinical research for its antifibrinolytic properties and its potential in treating bleeding disorders.
Industry: Tranexamic acid is used in the production of pharmaceuticals and as an additive in various industrial processes.
Mécanisme D'action
Tranexamic acid exerts its effects by competitively and reversibly inhibiting the activation of plasminogen to plasmin. This inhibition occurs through binding at several distinct sites on the plasminogen molecule, including four or five low-affinity sites and one high-affinity site. By preventing the conversion of plasminogen to plasmin, tranexamic acid reduces fibrin degradation and preserves the framework of fibrin’s matrix structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminocaproic Acid: Another antifibrinolytic agent with a similar mechanism of action but is less potent than tranexamic acid.
ε-Aminocaproic Acid: A structurally similar compound with antifibrinolytic properties.
Uniqueness
Tranexamic acid is unique due to its higher potency compared to aminocaproic acid and its ability to bind more strongly to plasminogen. This makes it more effective in preventing excessive blood loss and treating bleeding disorders.
Propriétés
Formule moléculaire |
C18H15Si3 |
|---|---|
Poids moléculaire |
315.6 g/mol |
InChI |
InChI=1S/C18H15Si3/c1-4-10-16(11-5-1)19-21(18-14-8-3-9-15-18)20-17-12-6-2-7-13-17/h1-15H |
Clé InChI |
XXSNHUSBZVTTFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si][Si](C2=CC=CC=C2)[Si]C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-methylpropylidene}hydroxylamine](/img/structure/B14667042.png)
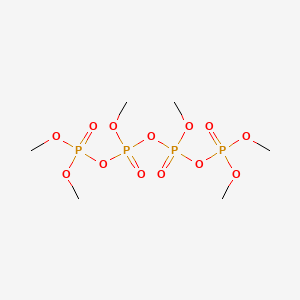
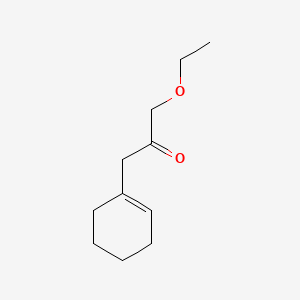
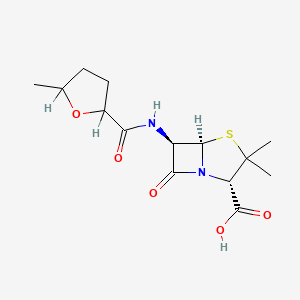

![N-[2-(4-Chlorophenoxy)ethyl]-N-phenylacetamide](/img/structure/B14667080.png)
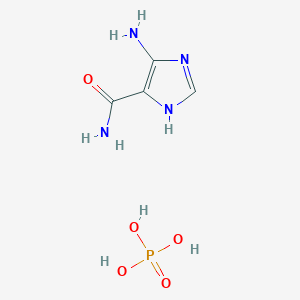
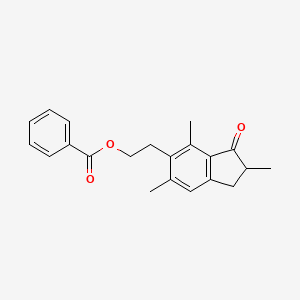
![Ethanone, 2-(1-ethylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl-](/img/structure/B14667101.png)
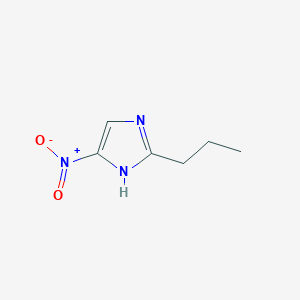
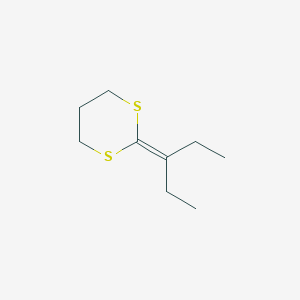
![Benzenamine, 4-ethyl-N-[[4-(pentyloxy)phenyl]methylene]-](/img/structure/B14667120.png)
![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile](/img/structure/B14667130.png)
![Adenosine, 2'-deoxy-5'-O-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B14667133.png)
